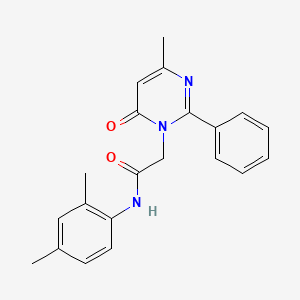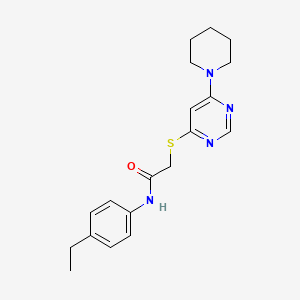![molecular formula C19H19N5O2 B11194660 (6-Methylpyridin-3-yl){2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}methanone](/img/structure/B11194660.png)
(6-Methylpyridin-3-yl){2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-{2-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE-1-CARBONYL}PYRIDINE is a complex organic compound that features a combination of pyridine, oxadiazole, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-{2-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE-1-CARBONYL}PYRIDINE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Pyridine Derivative Preparation: The pyridine moiety can be introduced through various methods, including the reaction of pyridine derivatives with appropriate reagents.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the oxadiazole, pyridine, and piperidine moieties using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-{2-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE-1-CARBONYL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-METHYL-5-{2-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE-1-CARBONYL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-METHYL-5-{2-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE-1-CARBONYL}PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-5-(PYRIDIN-3-YL)OXADIAZOLE: Lacks the piperidine moiety, which may affect its biological activity.
5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOLE: Similar structure but without the methyl and piperidine groups.
PIPERIDINE-1-CARBONYL PYRIDINE: Contains the piperidine and pyridine moieties but lacks the oxadiazole ring.
Uniqueness
2-METHYL-5-{2-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE-1-CARBONYL}PYRIDINE is unique due to the presence of all three functional groups (pyridine, oxadiazole, and piperidine) in a single molecule. This combination allows for diverse interactions with biological targets, potentially leading to unique pharmacological profiles and applications.
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H19N5O2/c1-13-7-8-15(12-21-13)19(25)24-10-3-2-6-16(24)18-22-17(23-26-18)14-5-4-9-20-11-14/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 |
InChI Key |
JJPMHKSYAJJOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCCC2C3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide](/img/structure/B11194584.png)
![5a',6',7',8',9',9a'-Hexahydrospiro[4-azabicyclo[2.2.2]octane-2,4'-thieno[3,2-c]chromene]](/img/structure/B11194592.png)

![5-(3-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11194604.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11194615.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11194617.png)
![Ethyl 4-[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B11194623.png)

![4-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194635.png)
![N-(3-chlorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194637.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B11194638.png)

![N-(3,4-dimethoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11194645.png)
![N-[2-[benzyl-[(6-methyl-4-oxochromen-3-yl)methyl]amino]-2-oxoethyl]-3-fluoro-N-(2-methoxyethyl)benzamide](/img/structure/B11194649.png)
